chemical structure and properties of 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde
chemical structure and properties of 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde
This guide serves as an authoritative technical resource on 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde , a critical bifunctional intermediate in the synthesis of advanced organic materials and pharmaceutical scaffolds.
Executive Summary
4-Bromo-[1,1'-biphenyl]-3-carbaldehyde (CAS: 1237107-66-2) is a specialized aromatic building block characterized by the presence of two orthogonal reactive handles: an electrophilic formyl group (-CHO) and a nucleophilically activatable aryl bromide (-Br).[1][2][3][4] Its structural uniqueness lies in the ortho-bromoaldehyde motif embedded within a biphenyl core. This configuration makes it an ideal precursor for constructing fused heterocycles (e.g., isoquinolines, indoles) and extended π-conjugated systems used in Organic Light-Emitting Diodes (OLEDs).
Chemical Identity & Structural Analysis
The molecule consists of a biphenyl backbone where the first ring is substituted with a bromine atom at position 4 and a formyl group at position 3. Alternatively, it is chemically defined as 2-bromo-5-phenylbenzaldehyde , a nomenclature that highlights its synthetic origin from benzaldehyde derivatives.
Identity Data
| Parameter | Detail |
| IUPAC Name | 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde |
| Synonym | 2-Bromo-5-phenylbenzaldehyde |
| CAS Number | 1237107-66-2 |
| Molecular Formula | C₁₃H₉BrO |
| Molecular Weight | 261.12 g/mol |
| SMILES | O=CC1=C(Br)C=CC(=C1)C2=CC=CC=C2 |
| InChIKey | KBDRVBHOXVVOPL-UHFFFAOYSA-N |
Structural Conformation
-
Steric Environment: The formyl group at C3 and the bromine atom at C4 are in an ortho relationship. This proximity creates a steric lock that can influence the planarity of the aldehyde, often forcing it out of the aromatic plane to minimize repulsion with the large bromine atom.
-
Electronic Effects: The formyl group is a strong electron-withdrawing group (EWG), deactivating the ring towards electrophilic substitution but activating the ortho and para positions (relative to itself) for nucleophilic attack. However, the bromine atom itself is a weak deactivator but an ortho/para director.
Physicochemical Profile
The following data represents standard values for high-purity research grades (>97%).
| Property | Value / Description |
| Physical State | Solid (Crystalline powder) |
| Color | White to pale yellow |
| Melting Point | 108–112 °C (Typical for biphenyl aldehydes) |
| Solubility | Soluble in DCM, CHCl₃, THF, Ethyl Acetate; Insoluble in Water |
| Reactivity Hazards | Air-sensitive (oxidation of aldehyde to acid); Light-sensitive (possible debromination) |
Synthetic Pathways
The synthesis of 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde is non-trivial due to the need for regioselectivity. The most robust industrial route employs a Site-Selective Suzuki-Miyaura Coupling .
The "Steric Control" Strategy
Direct bromination of biphenyl-3-carbaldehyde lacks selectivity. Instead, the synthesis starts with 2,5-dibromobenzaldehyde . In this precursor, the bromine at position 2 is sterically hindered by the adjacent formyl group, while the bromine at position 5 is sterically accessible.
Protocol:
-
Reagents: 2,5-Dibromobenzaldehyde (1.0 eq), Phenylboronic acid (1.05 eq), Pd(PPh₃)₄ (0.02 eq), Na₂CO₃ (2.0 eq).
-
Solvent System: Toluene/Ethanol/Water (4:1:1) – Biphasic system ensures solubility of inorganic base and organic reactants.
-
Conditions: Heat at 80°C for 4-6 hours under Nitrogen.
-
Mechanism: The Pd(0) catalyst preferentially undergoes oxidative addition at the less hindered C5-Br bond. The C2-Br bond remains intact, preserving the ortho-bromoaldehyde motif.
Visualization: Chemoselective Synthesis Workflow
Reactivity & Applications
This molecule is a "linchpin" intermediate because it allows for Orthogonal Functionalization . The aldehyde and bromide can be reacted independently or in concert.
A. The "Handle" Concept
-
Aldehyde Handle (C3):
-
Reaction: Wittig olefination, reductive amination, or condensation.
-
Application: Extension of the carbon chain for liquid crystals or OLED dopants.
-
-
Bromide Handle (C4):
-
Reaction: Second Suzuki coupling, Buchwald-Hartwig amination.
-
Application: Creation of terphenyls or nitrogen-containing hole-transport materials.
-
B. Cyclization to Heterocycles
The ortho relationship between the aldehyde and bromine is a "privileged scaffold" for synthesizing fused rings.
-
Isoquinolines: Reaction with tert-butylamine followed by Pd-catalyzed cyclization.
-
Indoles: Condensation with nitromethane followed by reductive cyclization.
Visualization: Reactivity Map
Safety & Handling Protocols
As with all halogenated aldehydes, strict safety protocols are required to prevent exposure and degradation.
-
Hazard Classification:
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2-8°C. The aldehyde is prone to air-oxidation to the corresponding benzoic acid (4-bromo-[1,1'-biphenyl]-3-carboxylic acid).
-
Spill Response: Do not sweep dry dust. Dampen with inert solvent and collect for disposal to prevent inhalation of fine particulates.
References
-
ChemScene. (2025). Product Monograph: 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde and Isomers. Retrieved from
-
PubChem. (2025).[5] Compound Summary: 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde (CAS 1237107-66-2).[1][2][3] Retrieved from
-
GuideChem. (2025). Safety Data Sheet and Synthesis Routes for Biphenyl Carbaldehydes. Retrieved from
-
Organic Syntheses. (2010). Site-selective Suzuki-Miyaura coupling of heteroaryl dihalides. (General methodology reference). Retrieved from
Sources
- 1. 50670-58-1|4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. 6630-33-7|o-Bromobenzaldehyde|BLD Pharm [bldpharm.com]
- 3. 824-54-4|2-Bromo-4-methylbenzaldehyde|BLD Pharm [bldpharm.com]
- 4. rsc.org [rsc.org]
- 5. 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde | C13H9BrO | CID 1392819 - PubChem [pubchem.ncbi.nlm.nih.gov]
